

Propyl Piperidine-2-Carboxylate: A Technical Guide for Advanced Drug Development

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Compound of Interest

Compound Name:	<i>Propyl piperidine-2-carboxylate hydrochloride</i>
CAS No.:	<i>1218743-55-5</i>
Cat. No.:	<i>B2405397</i>

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This guide provides an in-depth analysis of propyl piperidine-2-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its fundamental molecular characteristics, detailed synthesis protocols, comprehensive spectroscopic profile, and its role as a privileged scaffold in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of this molecule.

Core Molecular Profile

Propyl piperidine-2-carboxylate is an ester derivative of piperidine-2-carboxylic acid, also known as pipercolic acid. The core structure consists of a saturated six-membered nitrogen-containing heterocycle (the piperidine ring) substituted at the 2-position with a propyl carboxylate group. This arrangement provides a versatile building block with defined stereochemistry and multiple points for further chemical modification.

Molecular Formula and Weight

The fundamental properties of propyl piperidine-2-carboxylate are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Property	Value
Chemical Formula	C ₉ H ₁₇ NO ₂
Molecular Weight	171.24 g/mol [1]
Canonical SMILES	CCCCOC(=O)C1CCCCN1
InChI Key	InChI=1S/C9H17NO2/c1-2-5-12-9(11)8-6-3-4-7-10-8/h8,10H,2-7H2,1H3

Structural Significance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational flexibility and its ability to modulate physicochemical properties such as lipophilicity and basicity.[2] The presence of the ester at the C-2 position introduces a key functional handle for amide bond formation or other derivatizations, while the secondary amine within the ring offers another site for substitution. The chirality at the C-2 position is a critical feature, allowing for stereospecific interactions with biological targets, which is a cornerstone of modern drug design.[3]

Caption: 2D structure of propyl piperidine-2-carboxylate.

Synthesis and Purification

The synthesis of propyl piperidine-2-carboxylate is typically achieved through standard esterification of its parent amino acid, piperidine-2-carboxylic acid. The choice of method depends on the desired scale, purity requirements, and the need to preserve the stereochemistry at the alpha-carbon.

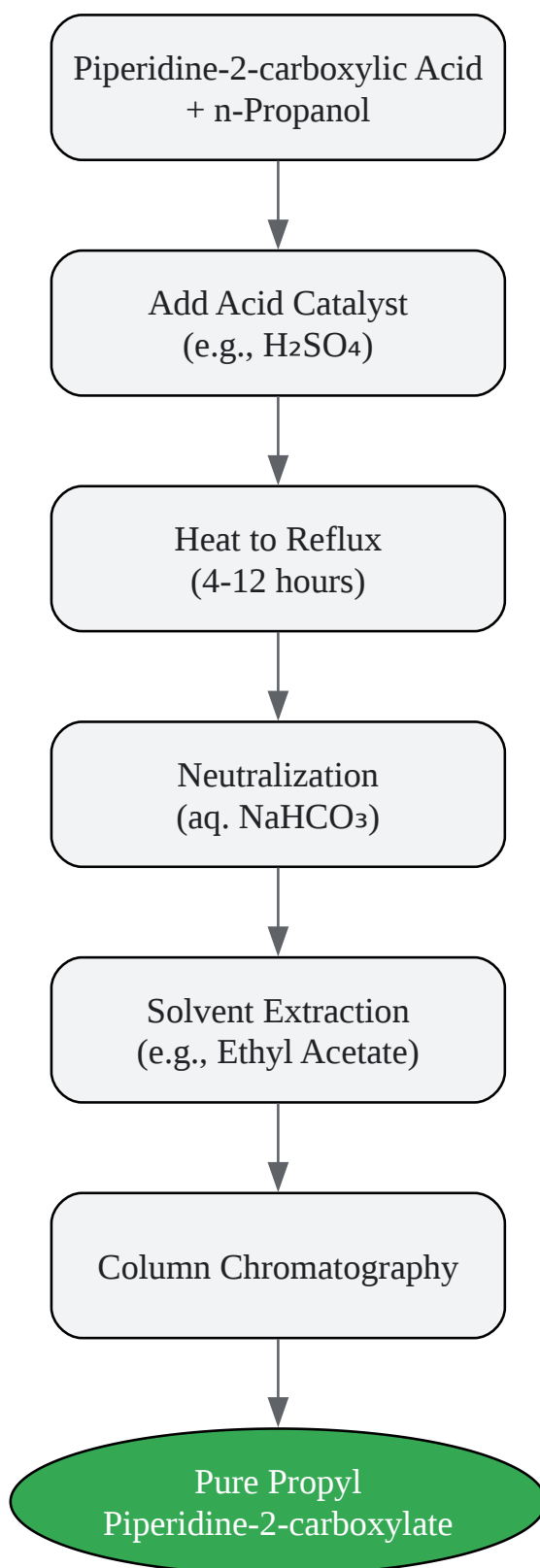
Fischer Esterification Protocol

Fischer-Speier esterification is a direct and cost-effective method suitable for gram-scale synthesis. The causality behind this choice rests on the principle of driving the reaction

equilibrium towards the product by using an excess of the alcohol and removing the water byproduct.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend piperidine-2-carboxylic acid (1.0 eq) in n-propanol (10-20 volumes).
- **Acid Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4 , ~0.1 eq) or p-toluenesulfonic acid (TsOH), to the suspension. Alternatively, for a cleaner reaction, thionyl chloride (SOCl_2 , 1.1 eq) can be added dropwise at 0 °C to generate the acid catalyst in situ.
- **Reflux:** Heat the reaction mixture to reflux (approx. 97 °C for n-propanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until gas evolution ceases. This neutralizes the acid catalyst.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). The organic layers are combined.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The resulting crude oil is then purified by column chromatography on silica gel to yield the pure product.



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Caption: Workflow for Fischer esterification synthesis.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical profile. While specific spectra for propyl piperidine-2-carboxylate are not widely published, the expected data can be reliably predicted based on analysis of closely related structures.^[4]

Predicted Analytical Data

The following table summarizes the expected spectroscopic data for propyl piperidine-2-carboxylate.

Technique	Expected Observations
¹ H NMR	Signals for the propyl group (triplet ~0.9 ppm, sextet ~1.6 ppm, triplet ~4.1 ppm); complex multiplets for piperidine ring protons (~1.5-3.0 ppm); a downfield signal for the α-proton at C2 (~3.5 ppm); broad singlet for the N-H proton. ^[4] ^[5]
¹³ C NMR	Carbonyl carbon signal (~170-175 ppm); signals for the propyl group carbons (~10, 22, 66 ppm); piperidine ring carbons in the upfield region (~25-60 ppm). ^[4]
IR Spectroscopy	Strong C=O stretch for the ester (~1730 cm ⁻¹); N-H stretch (~3300 cm ⁻¹); C-H stretches from alkyl groups (~2850-2960 cm ⁻¹). ^[4]
Mass Spectrometry (EI)	Molecular ion peak [M] ⁺ at m/z = 171. Key fragmentation patterns include the loss of the propyl group [M-43] ⁺ or the entire carboxylate moiety. ^[4]

Role in Medicinal Chemistry and Drug Development

The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs targeting a wide array of diseases.[6][7] Propyl piperidine-2-carboxylate serves as a valuable chiral building block for creating more complex molecules with enhanced pharmacological profiles.[2]

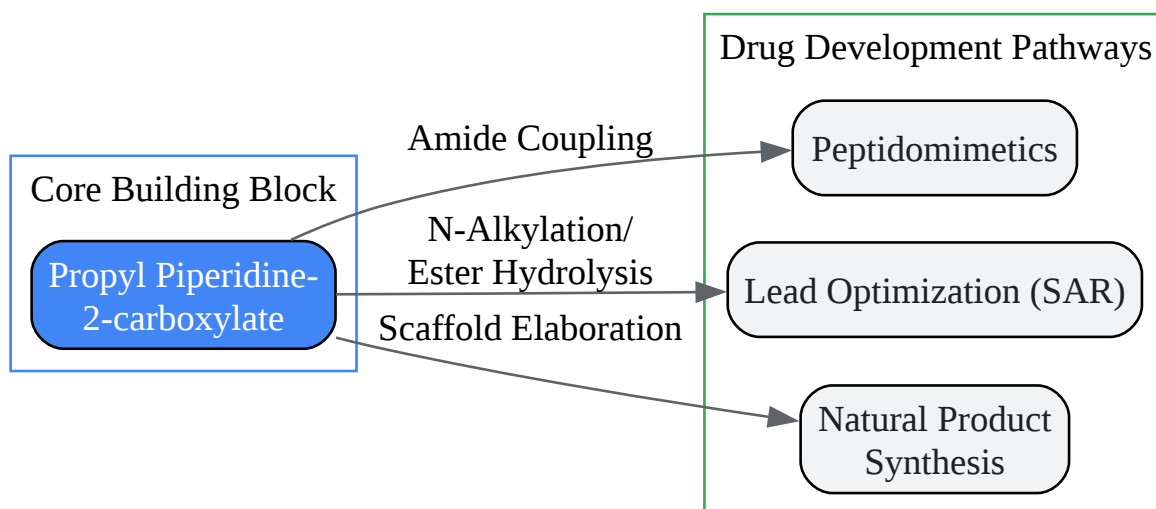
Privileged Scaffold

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The piperidine ring system is a classic example. Its conformational flexibility allows it to adapt to the steric demands of various binding pockets, while the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form ionic interactions.[2]

Applications as a Synthetic Intermediate

The true utility of propyl piperidine-2-carboxylate lies in its role as a versatile intermediate.

- **Peptidomimetics:** The amino acid-like structure allows for its incorporation into peptide chains to create peptidomimetics with improved stability and cell permeability.
- **Lead Optimization:** In drug discovery, the propyl ester can be systematically replaced with other groups to probe structure-activity relationships (SAR). The secondary amine can be functionalized to introduce diversity and modulate properties like solubility and target affinity. [3]
- **Alkaloid Synthesis:** Piperidine derivatives are central to the structure of many natural alkaloids with potent biological activity.[7] Synthetic intermediates like propyl piperidine-2-carboxylate are crucial for the total synthesis and analog development of these complex natural products.



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Caption: Role as a versatile intermediate in drug discovery.

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